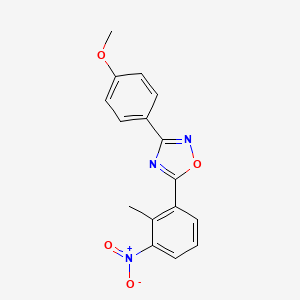

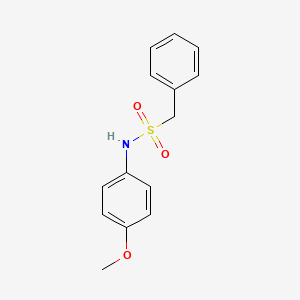

![molecular formula C19H21N3O2 B5543006 1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" falls into the category of complex organic compounds, often characterized by the presence of benzofuran and imidazole rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including reactions like nucleophilic substitution and ring closure. For instance, substituted piperidines have been synthesized through reactions involving benzotriazol-1-yl)methylamines with allyltrimethylsilanes, yielding substituted piperidines (Katritzky, Luo, & Cui, 1999). The synthesis is generally characterized by the use of specific reagents and catalysts, under controlled conditions to ensure the formation of the desired compound.

科学的研究の応用

Disposition and Metabolism

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound , detailed its pharmacokinetics in humans. The compound was extensively metabolized, with significant elimination via feces, indicating its potential for insomnia treatment due to its action on orexin receptors (Renzulli et al., 2011).

Synthesis and Evaluation

Research on the synthesis and sigma receptor binding properties of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] showed these compounds, with modifications at the benzofuran and piperidine units, have high affinity and selectivity for sigma(1) receptors, implying potential applications in neurological disorders (Maier & Wünsch, 2002).

Antibacterial Activity

A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker explored their synthesis and efficacy as bacterial biofilm and MurB inhibitors. These compounds displayed significant antibacterial activities and biofilm inhibition, suggesting potential for developing new antimicrobial agents (Mekky & Sanad, 2020).

Antidiabetic Properties

Piperazine derivatives were identified as new antidiabetic compounds. A specific piperazine derivative, S-21663, demonstrated potent antidiabetic effects in a rat model of diabetes through an increase in insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Histamine H3 Receptor Agonism

Research into piperidine derivatives as histamine H3 receptor agonists revealed that specific modifications on the aromatic ring of these compounds could significantly influence their affinity and agonistic activity at the human histamine H3 receptor. This indicates potential applications in treating sleep disorders and other conditions (Ishikawa et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

(2-methyl-1-benzofuran-7-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-11-14-5-3-7-16(17(14)24-13)19(23)22-9-4-6-15(12-22)18-20-8-10-21(18)2/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVYRTZEZGZNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

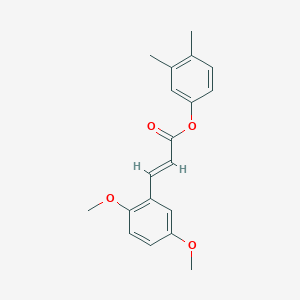

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

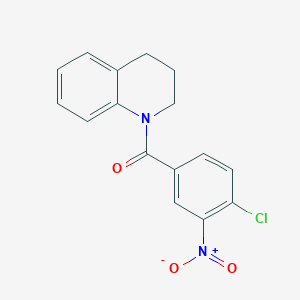

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

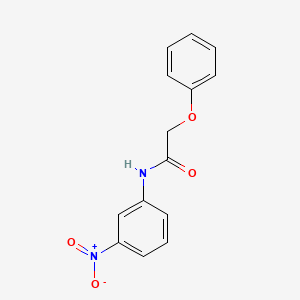

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)